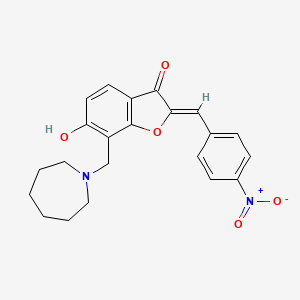

(Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(4-nitrobenzylidene)benzofuran-3(2H)-one

Description

(Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(4-nitrobenzylidene)benzofuran-3(2H)-one is a synthetic benzofuran-3(2H)-one derivative characterized by three key substituents:

- Hydroxy group at position 6, enabling hydrogen bonding and influencing solubility.

- Azepan-1-ylmethyl group at position 7, a seven-membered cyclic amine that enhances lipophilicity and conformational flexibility compared to smaller heterocycles.

This compound belongs to the aurone flavonoid class, which is studied for applications in medicinal chemistry, particularly in targeting amyloid fibrils or cancer-related pathways. Its synthesis likely involves a Claisen-Schmidt condensation between a modified benzofuranone precursor and 4-nitrobenzaldehyde, followed by functionalization of the azepane moiety.

Properties

IUPAC Name |

(2Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5/c25-19-10-9-17-21(26)20(13-15-5-7-16(8-6-15)24(27)28)29-22(17)18(19)14-23-11-3-1-2-4-12-23/h5-10,13,25H,1-4,11-12,14H2/b20-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSNCMJOWOOZTG-MOSHPQCFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)[N+](=O)[O-])C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)[N+](=O)[O-])/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(4-nitrobenzylidene)benzofuran-3(2H)-one, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a benzofuran core substituted with several functional groups, notably an azepan ring and a nitrobenzylidene moiety. Its structural formula can be represented as follows:

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms, including:

- Antioxidant Activity : The presence of hydroxyl groups can contribute to radical scavenging activities.

- Enzyme Inhibition : Compounds in this class have shown potential in inhibiting key enzymes involved in disease processes, such as proteases.

- Antimicrobial Effects : Some derivatives demonstrate activity against various pathogens, suggesting a broad spectrum of antimicrobial properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of benzofuran derivatives against SARS-CoV-2. For instance, compounds with similar structures were evaluated for their binding affinities to viral proteins using molecular docking studies. These studies indicated strong interactions with the main protease and spike glycoprotein of the virus, suggesting a possible mechanism for antiviral action .

Anticancer Properties

Compounds containing benzofuran moieties have been investigated for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through the activation of caspases and modulation of signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Activity

The antimicrobial efficacy of related compounds has been documented, with several studies reporting significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Study 1: Antiviral Efficacy

A study evaluated a series of benzofuran derivatives, including this compound, for their inhibitory effects on SARS-CoV-2. The binding affinities were assessed through molecular docking simulations, revealing promising interactions with viral proteins. The top candidates exhibited IC50 values in the low micromolar range, indicating potent antiviral activity .

Case Study 2: Anticancer Activity

In another investigation, a derivative was tested against various cancer cell lines. The results showed that treatment led to significant reductions in cell viability and induced apoptosis. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptotic activity .

Data Summary

Scientific Research Applications

Pharmacological Properties

The compound exhibits several pharmacological activities, which can be categorized as follows:

1. Antioxidant Activity

Numerous studies have indicated that benzofuran derivatives possess significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. Antioxidants are crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

2. Antimicrobial Activity

Research has demonstrated that benzofuran derivatives can exhibit antimicrobial properties against a range of pathogens. The presence of the nitro group in the structure may enhance its activity against bacteria and fungi, making it a candidate for developing new antimicrobial agents.

3. Enzyme Inhibition

Recent studies have investigated the compound's ability to inhibit specific enzymes, such as alkaline phosphatase (AP). The compound's structure allows it to bind effectively to the enzyme's active site, inhibiting its activity through a non-competitive mechanism. This property is particularly relevant for conditions where AP levels are dysregulated, such as liver diseases .

Case Studies

Several case studies highlight the potential applications of this compound:

1. Synthesis and Characterization

A study reported the successful synthesis of (Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(4-nitrobenzylidene)benzofuran-3(2H)-one using microwave-assisted methods. The synthesized compound was characterized using various spectroscopic techniques (NMR, FTIR), confirming its structural integrity and purity .

2. Biological Evaluation

In vitro studies assessed the antioxidant and antimicrobial activities of this compound. Results indicated that it exhibited significant antioxidant capacity comparable to established antioxidants like ascorbic acid. Furthermore, antimicrobial assays revealed effectiveness against both Gram-positive and Gram-negative bacteria .

3. Enzyme Inhibition Studies

A comprehensive kinetic study evaluated the inhibition of alkaline phosphatase by this compound. The results demonstrated a dose-dependent inhibition pattern with an IC50 value indicating its potential as a therapeutic agent for conditions associated with elevated AP levels .

Comparison with Similar Compounds

Key Observations :

- Solubility and Bioavailability : The azepane moiety (seven-membered ring) likely improves lipophilicity compared to piperazine (compound 11) but may reduce aqueous solubility relative to smaller amines. Compounds with methoxy groups (e.g., compound 10, ) exhibit higher solubility due to polarity .

- Conformational Flexibility : Azepane’s larger ring size allows greater rotational freedom than piperazine, possibly improving binding to flexible protein pockets .

Physicochemical and Spectroscopic Comparisons

- Infrared Spectroscopy (IR): The target compound’s IR spectrum would show peaks for NO₂ (~1520–1350 cm⁻¹), C=O (~1680 cm⁻¹), and OH (~3200 cm⁻¹), similar to compound 9 (Br, C=O) and compound 10 (C-O, OCH₃) .

- Nuclear Magnetic Resonance (NMR) :

- The 4-nitrobenzylidene group would deshield aromatic protons, producing downfield shifts in ^1H NMR (~8.2–8.5 ppm for H-2' and H-6') compared to methoxy (~6.8–7.3 ppm) or bromo (~7.4–7.8 ppm) derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.